![molecular formula C17H20N2 B2849539 2-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-isoindol-5-amine CAS No. 1094628-01-9](/img/structure/B2849539.png)
2-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-isoindol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-isoindol-5-amine” is a complex organic molecule. It contains an isoindole group, which is a polycyclic compound consisting of a benzene ring fused to a pyrrole ring. The isoindole group is substituted at the 2-position with a 4-(propan-2-yl)phenyl group and at the 5-position with an amine group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the isoindole ring and the attachment of the 4-(propan-2-yl)phenyl and amine groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (phenyl and isoindole), an isopropyl group, and an amine group. These functional groups could potentially participate in various chemical reactions .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The amine group could participate in acid-base reactions, nucleophilic substitutions, or condensation reactions. The aromatic rings could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an amine group could make the compound basic and polar, which could affect its solubility in different solvents .Scientific Research Applications
Medicinal Chemistry: Synthesis of Therapeutic Compounds
The compound “2-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-isoindol-5-amine” serves as a precursor in the synthesis of various therapeutic agents. Its structure is conducive to modifications that can lead to the development of new drugs with potential antibacterial, antifungal, and antiviral properties . The presence of the isoindolamine moiety makes it a valuable synthon for creating compounds that can interact with biological targets.
Organic Chemistry: Catalysts and Reagents
In organic synthesis, this compound can be utilized as a building block for the preparation of catalysts and reagents. Its phenyl ring can be functionalized to create new compounds that facilitate or catalyze chemical reactions, which is essential in the production of fine chemicals and pharmaceuticals .
Materials Science: Polymer Synthesis
The versatility of “2-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-isoindol-5-amine” extends to materials science, where it can be incorporated into polymers to enhance their properties. For instance, it can be used to synthesize polymers with improved thermal stability or specific electronic characteristics for use in advanced materials .
Environmental Science: Pollutant Removal
Research in environmental science could explore the use of this compound in the removal of pollutants. Its structure could potentially bind to certain contaminants, aiding in their extraction from water or soil, thus contributing to environmental remediation efforts .
Biotechnology: Enzyme Inhibition
In biotechnology, “2-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-isoindol-5-amine” might be investigated for its ability to inhibit specific enzymes. This could have applications in the development of new biotechnological processes or the study of metabolic pathways .
Pharmacology: Drug Development
Lastly, in the field of pharmacology, this compound could be studied for its pharmacokinetic properties and its potential as a lead compound in drug development. Its structure allows for the exploration of its interaction with various biological systems, which is crucial for the design of new therapeutic drugs .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-propan-2-ylphenyl)-1,3-dihydroisoindol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2/c1-12(2)13-4-7-17(8-5-13)19-10-14-3-6-16(18)9-15(14)11-19/h3-9,12H,10-11,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOWSBJDYXASIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2CC3=C(C2)C=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2849457.png)
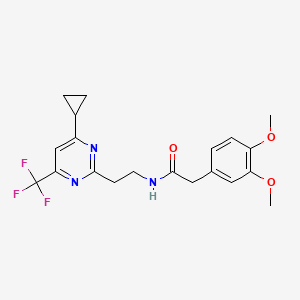
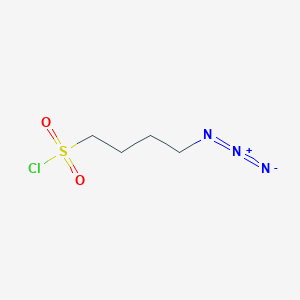
![2-Methoxy-5-[(4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)carbonyl]pyridine](/img/structure/B2849463.png)
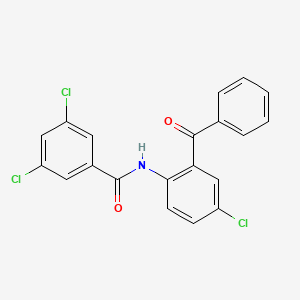
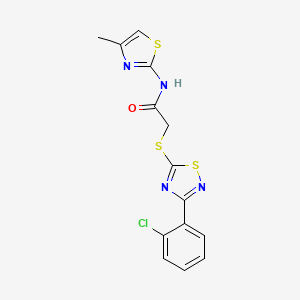
![5-(3-fluoro-4-methylphenyl)-1-(3-(trifluoromethyl)phenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2849467.png)

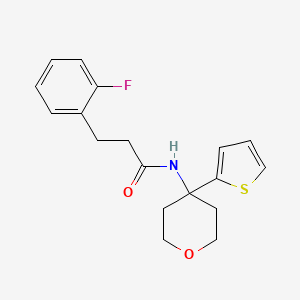
![4-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]benzoic acid](/img/structure/B2849473.png)
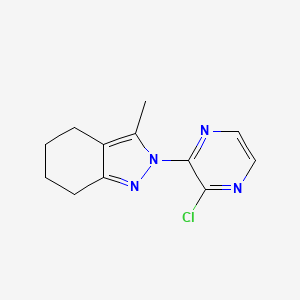
![N-[(1R)-1-(4-Chlorophenyl)ethyl]prop-2-enamide](/img/structure/B2849477.png)
![5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid;hydrobromide](/img/structure/B2849478.png)